molecular formula C12H9N3O3 B11818943 6-methyl-2-(5-nitrofuran-2-yl)-1H-benzimidazole CAS No. 113608-76-7

6-methyl-2-(5-nitrofuran-2-yl)-1H-benzimidazole

Cat. No.: B11818943
CAS No.: 113608-76-7
M. Wt: 243.22 g/mol
InChI Key: BVDWIVURZYHTBC-UHFFFAOYSA-N
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Description

5-Methyl-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines a benzimidazole core with a nitrofuran moiety. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. The presence of both the benzimidazole and nitrofuran groups contributes to its unique chemical and pharmacological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidative products.

    Reduction: The nitro group in the nitrofuran can be reduced to an amino group under reducing conditions, such as using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole core can undergo substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogenating agents like N-bromosuccinimide (NBS) and electrophiles like alkyl halides.

Major Products

    Oxidation: Oxidative products of the nitrofuran moiety.

    Reduction: Amino derivatives of the nitrofuran moiety.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its antimicrobial properties. It has shown activity against a range of bacterial strains, making it a candidate for the development of new antibiotics .

Medicine

In medicine, 5-Methyl-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole is investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as antimicrobial coatings and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole involves its interaction with cellular components. The nitrofuran moiety can undergo reduction within the cell, leading to the generation of reactive intermediates that can damage DNA and other cellular structures . The benzimidazole core can interact with various enzymes and proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole is unique due to the combination of the benzimidazole and nitrofuran moieties This dual structure provides a broader range of biological activities compared to compounds with only one of these groups

Properties

CAS No.

113608-76-7

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

6-methyl-2-(5-nitrofuran-2-yl)-1H-benzimidazole

InChI

InChI=1S/C12H9N3O3/c1-7-2-3-8-9(6-7)14-12(13-8)10-4-5-11(18-10)15(16)17/h2-6H,1H3,(H,13,14)

InChI Key

BVDWIVURZYHTBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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